![molecular formula C10H12N2O B3038636 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 878155-22-7](/img/structure/B3038636.png)
8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (8-A-M-3,4-DHI) is an organic compound that belongs to the isoquinoline family. It is a heterocyclic compound, which is composed of a benzene ring fused to an isoquinoline ring. 8-A-M-3,4-DHI is a relatively new compound that has recently been studied for its potential applications in a variety of scientific fields.
Scientific Research Applications
Pharmacological and Biological Activities
8-Aminoquinoline compounds, including structures similar to 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, have been extensively studied for their pharmacological and biological activities. These compounds exhibit a wide range of activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of 8-hydroxyquinoline (8-HQ) derivatives, which are structurally related, have attracted significant attention for their potential in developing potent lead compounds with good efficacy and low toxicity for various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Role in Anticancer Research
The tetrahydroisoquinoline scaffold, found in compounds similar to 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, has been investigated for its potential in anticancer drug discovery. The FDA approval of trabectedin, which contains a tetrahydroisoquinoline structure, for the treatment of soft tissue sarcomas highlights the significance of this class of compounds in anticancer research (Singh & Shah, 2017).
Development of Fluorescent Probes
8-Amidoquinoline derivatives, structurally related to 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, have shown promise as fluorescent probes for zinc ion determination. These derivatives improve water solubility and cell membrane permeability, making them suitable for environmental and biological applications. The ability to detect Zn2+ ions with high selectivity and sensitivity is particularly relevant for biological studies (Mohamad et al., 2021).
properties
IUPAC Name |
8-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFYXRWBZVOLCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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